molecular formula C8H6BrClO B1282770 3-Bromophenylacetyl chloride CAS No. 98288-51-8

3-Bromophenylacetyl chloride

Cat. No. B1282770
CAS RN: 98288-51-8
M. Wt: 233.49 g/mol
InChI Key: DFKQZCVLSJIRES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is achieved through a gold-catalyzed reaction using propargylic carboxylates containing halogenated alkynes . Similarly, the synthesis of 3-(dichloroacetyl)chromone from dichloroacetyl chloride suggests a potential route for synthesizing acyl chlorides with halogen substituents . These methods could be adapted for the synthesis of 3-bromophenylacetyl chloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-bromophenylacetyl chloride would consist of a bromine atom attached to a phenyl ring, which is further connected to an acetyl chloride group. The papers do not directly analyze the structure of 3-bromophenylacetyl chloride, but studies on similar compounds, such as 4-bromo-4'-hydroxybiphenyl, provide insights into the influence of bromine on the aromatic system . X-ray diffraction techniques used in the analysis of cyclopalladated 2-(4-bromophenyl)pyridine complexes could also be applicable for determining the crystal structure of 3-bromophenylacetyl chloride .

Chemical Reactions Analysis

The reactivity of halogenated compounds is highlighted in several papers. For example, 1-bromo/chloro-2-carboxy-1,3-dienes participate in Diels-Alder and cross-coupling reactions , indicating that 3-bromophenylacetyl chloride could also undergo similar reactions. The synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization suggests that bromine-containing compounds can be intermediates in the formation of heterocycles . This reactivity could be relevant for the chemical transformations involving 3-bromophenylacetyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromophenylacetyl chloride can be inferred from related compounds. The presence of a bromine atom is likely to increase the molecular weight and influence the boiling point and density of the compound. The reactivity of the acyl chloride group towards nucleophiles is a significant chemical property, as seen in the synthesis of 3-acetyl-4-hydroxycoumarins . The papers do not provide specific data on the physical properties of 3-bromophenylacetyl chloride, but the general trends observed in halogenated acyl chlorides can be extrapolated.

Scientific Research Applications

3-Bromophenylacetyl chloride is a chemical compound with the molecular formula C8H6BrClO and a molecular weight of 233.491 . It’s a type of carbonyl chloride and is used for research purposes .

  • Synthesis of 3-(bromoacetyl)coumarin derivatives
    • Summary : 3-Bromophenylacetyl chloride is used in the synthesis of 3-(bromoacetyl)coumarin derivatives . These derivatives are versatile building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
  • Continuous Photochemical Benzylic Bromination
    • Summary : 3-Bromophenylacetyl chloride can be used in continuous photochemical benzylic bromination . This process involves the use of a NaBrO3/HBr bromine generator in continuous flow mode .
    • Methods : The bromine generator enables efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor .
    • Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .

Safety And Hazards

3-Bromophenylacetyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . In case of skin contact, immediate medical attention is required . If inhaled, the victim should be moved to fresh air and given artificial respiration if necessary .

Future Directions

While specific future directions for 3-Bromophenylacetyl chloride are not mentioned in the available resources, research in the field of organic synthesis is continuously evolving. New methods for the synthesis and application of similar compounds are being developed, which could potentially include 3-Bromophenylacetyl chloride .

properties

IUPAC Name

2-(3-bromophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKQZCVLSJIRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541969
Record name (3-Bromophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenylacetyl chloride

CAS RN

98288-51-8
Record name (3-Bromophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromophenyl)acetyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The raw material meta-bromophenylacetic acid (100 g, 0.47 mol, 1.0 eq) was dissolved in dichloromethane (500 ml), then was cooled to 0° C. in ice-salt bath. Oxalyl chloride (120 g, 0.95 mol, 2.0 eq) was added dropwise to the reaction mixture with temperature maintaining 0° C. After the dropping was finished, the reaction temperature was changed to room temperature and reacted for two hours. The reaction mixture was concentrated under reduced pressure to obtain meta-bromophenylacetyl chloride (110 g, 0.47 mol) after the reaction completed. The obtained meta-bromophenylacetyl chloride was dissolved in dichloromethane (200 ml) for further use.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thionyl chloride (2.035 mL, 27.90 mmol) was added to 2-(3-bromophenyl)acetic acid (1.500 g, 6.98 mmol) in DCM (30 mL). The resulting solution was stirred at room temperature for 18 hours. The resulting mixture was evaporated to dryness and the residue was azeotroped with toluene to afford crude product (1.570 g, 96% yield), which was used without further purification.
Quantity
2.035 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TP Kogan, B Dupré, H Bui, KL McAbee… - Journal of medicinal …, 1998 - ACS Publications
… Thus 4 was treated with 3-bromophenylacetyl chloride and aluminum chloride to afford ketone 6. A Suzuki coupling with 2-methoxyphenylboronic acid, 15 followed by Wolff−Kishner …
Number of citations: 217 pubs.acs.org
AP Inamdar - 2011 - ro.uow.edu.au
The dopamine receptor complex and the dopamine transporter system (DAT) are implicated in neuropsychological disorders. The aim of our research project was to design, synthesise …
Number of citations: 1 ro.uow.edu.au
LE Evans, A Krishna, Y Ma, TE Webb… - Journal of medicinal …, 2019 - ACS Publications
Expression of β-lactamase is the single most prevalent determinant of antibiotic resistance, rendering bacteria resistant to β-lactam antibiotics. In this article, we describe the …
Number of citations: 50 pubs.acs.org
DD Le - 2013 - search.proquest.com
Epigenetic regulation of gene expression is critical to development, cellular homeostasis, and disease pathology. One important factor of the epigenetic signaling system is chromatin …
Number of citations: 3 search.proquest.com
新美仁作 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
Two kinds of biscoclaurine-type bases were prepared by the Ullmann reaction of two benzyl-tetrahydroisoquinoline type bases. One of the starting materials, dl-1-(3-bromobenzyl)-2-…
Number of citations: 2 www.jstage.jst.go.jp

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